molecular formula C8H16ClNO2S B2797057 5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride CAS No. 1909312-15-7

5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride

Cat. No.: B2797057
CAS No.: 1909312-15-7
M. Wt: 225.73
InChI Key: FYHRDTHPFIUIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride is a chemical compound with the molecular formula C8H16ClNO2S and a molecular weight of 225.74 g/mol . It is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspiro moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor containing both sulfur and nitrogen atoms. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, influencing their function. The pathways involved may include inhibition of enzymes or disruption of cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione: The non-hydrochloride form of the compound.

    5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione sulfoxide: An oxidized derivative.

    5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione sulfone: Another oxidized form with different properties.

Uniqueness

5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride is unique due to its spirocyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5λ6-thia-8-azaspiro[3.6]decane 5,5-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c10-12(11)7-6-9-5-4-8(12)2-1-3-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRDTHPFIUIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNCCS2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.